molecular formula C15H13Cl2NO2 B4410110 N-{3-[(2,3-dichlorobenzyl)oxy]phenyl}acetamide

N-{3-[(2,3-dichlorobenzyl)oxy]phenyl}acetamide

Cat. No. B4410110
M. Wt: 310.2 g/mol
InChI Key: ILLLQQLQIYPVGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(2,3-dichlorobenzyl)oxy]phenyl}acetamide, also known as DPA, is a synthetic compound that has been widely used in scientific research for its various biological and physiological effects.

Mechanism of Action

N-{3-[(2,3-dichlorobenzyl)oxy]phenyl}acetamide exerts its biological effects through the inhibition of mitochondrial complex I, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) generation. This results in the activation of various cellular signaling pathways, including the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in inflammation and immune response.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor properties. It has also been shown to improve mitochondrial function and enhance cellular energy metabolism.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{3-[(2,3-dichlorobenzyl)oxy]phenyl}acetamide in lab experiments is its ability to selectively inhibit mitochondrial complex I, allowing for the study of its specific effects on cellular signaling pathways and physiological processes. However, this compound has also been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-{3-[(2,3-dichlorobenzyl)oxy]phenyl}acetamide. One potential area of research is the development of novel therapeutic applications for this compound in cancer and neurodegenerative diseases. Another area of research is the investigation of the role of this compound in mitochondrial dysfunction and oxidative stress in various disease states. Additionally, further studies are needed to determine the optimal dosage and concentration of this compound for different experimental conditions.

Scientific Research Applications

N-{3-[(2,3-dichlorobenzyl)oxy]phenyl}acetamide has been extensively used in scientific research for its various biological and physiological effects. It has been studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. This compound has also been used as a tool to study the role of oxidative stress and mitochondrial dysfunction in disease pathogenesis.

properties

IUPAC Name

N-[3-[(2,3-dichlorophenyl)methoxy]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2/c1-10(19)18-12-5-3-6-13(8-12)20-9-11-4-2-7-14(16)15(11)17/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLLQQLQIYPVGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OCC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.